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Compound of Interest

Compound Name: 4-Tert-butylphenoxyacetic acid

Cat. No.: B156502

An In-Depth Technical Guide to 4-tert-
Butylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylphenoxyacetic acid, a
molecule of interest in various scientific domains. This document details its fundamental
properties, synthesis, analytical characterization, and potential biological significance,
presenting the information in a structured and accessible format for researchers and
professionals in drug development.

Core Molecular and Physical Properties

4-tert-Butylphenoxyacetic acid, a derivative of phenoxyacetic acid, possesses a distinct
molecular structure that influences its chemical and biological characteristics. Its core
properties are summarized in the table below.
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Property Value Reference(s)
Molecular Formula C12H1603 [1]
Molecular Weight 208.25 g/mol [1]
CAS Number 1798-04-5
Appearance White to off-white crystalline 2]
powder
Melting Point 96 °C
Solubility Sparingly soluble in water. [2]

Synthesis and Manufacturing

The primary route for the synthesis of 4-tert-butylphenoxyacetic acid is the Williamson ether
synthesis. This well-established organic reaction provides an efficient method for the formation
of the ether linkage in the molecule.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 4-tert-butylphenoxyacetic acid from 4-tert-butylphenol
and chloroacetic acid.

Materials:

e 4-tert-butylphenol

e Chloroacetic acid

e Sodium hydroxide (NaOH)
o Water (deionized)

e Hydrochloric acid (HCI)

 Diethyl ether
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e Anhydrous magnesium sulfate (MgSQa)
Procedure:

e Phenoxide Formation: In a round-bottom flask, dissolve a specific molar equivalent of 4-tert-
butylphenol in an aqueous solution of sodium hydroxide. Stir the mixture at room
temperature to facilitate the formation of the sodium 4-tert-butylphenoxide salt.

» Etherification: To the phenoxide solution, add an equimolar amount of chloroacetic acid. Heat
the reaction mixture to reflux for a specified period, typically several hours, to allow for the
nucleophilic substitution reaction to proceed.

» Work-up and Extraction: After cooling the reaction mixture to room temperature, acidify it with
hydrochloric acid to precipitate the crude 4-tert-butylphenoxyacetic acid. Extract the
product into an organic solvent such as diethyl ether.

 Purification: Wash the organic layer with water and brine. Dry the organic phase over
anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

o Recrystallization: Further purify the crude product by recrystallization from a suitable solvent
system, such as ethanol/water, to obtain the final product as a crystalline solid.

Click to download full resolution via product page

Workflow for the synthesis and purification of 4-tert-butylphenoxyacetic acid.

Analytical Characterization

The purity and identity of synthesized 4-tert-butylphenoxyacetic acid are typically confirmed
using a combination of analytical techniques.
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High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 4-tert-butylphenoxyacetic acid, with
commercial standards often specifying a purity of 298.0% by this technique.

lllustrative HPLC Method:

Column: C18 reverse-phase column

* Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier
(e.g., 0.1% trifluoroacetic acid).

e Flow Rate: 1.0 mL/min

o Detection: UV absorbance at a wavelength determined by the chromophore of the molecule
(typically around 220-280 nm).

e Injection Volume: 10 pL

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for confirming the molecular structure of 4-tert-
butylphenoxyacetic acid. The chemical shifts, splitting patterns, and integration of the signals
provide detailed information about the arrangement of atoms within the molecule.

Potential Biological Activity and Signaling Pathways

While direct and extensive research on the biological activities of 4-tert-butylphenoxyacetic
acid is limited, studies on structurally related phenoxyacetic acid analogues provide valuable
insights into its potential mechanisms of action.

Peroxisome Proliferator-Activated Receptor y (PPARY)
Agonism

Research has shown that certain chiral phenoxyacetic acid analogues can act as partial
agonists for Peroxisome Proliferator-Activated Receptor y (PPARY).[3] PPARYy is a nuclear
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receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and
inflammation.[3][4] Ligand activation of PPARy can modulate the expression of a suite of target
genes involved in these processes.

The structural similarity of 4-tert-butylphenoxyacetic acid to these known PPARYy ligands
suggests that it may also interact with this receptor. As a potential PPARy agonist, it could
influence cellular processes such as cell proliferation and differentiation.[3]
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Hypothesized signaling pathway for 4-tert-butylphenoxyacetic acid via PPARY.
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Further investigation is required to definitively establish the interaction of 4-tert-
butylphenoxyacetic acid with PPARy and to elucidate the downstream cellular consequences
of this potential interaction. Such studies would be crucial for understanding its potential
applications in drug development, particularly in the context of metabolic diseases and
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b156502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

